Tert-butyl 4-(2-fluoro-3-oxopropyl)piperidine-1-carboxylate
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Overview
Description
Tert-butyl 4-(2-fluoro-3-oxopropyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C13H22FNO3. It is a piperidine derivative, which is a class of compounds known for their diverse applications in pharmaceuticals and organic synthesis. This compound is characterized by the presence of a tert-butyl group, a piperidine ring, and a fluoro-substituted oxopropyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(2-fluoro-3-oxopropyl)piperidine-1-carboxylate typically involves the reaction of tert-butyl piperidine-1-carboxylate with a fluoro-substituted oxopropyl reagent. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(2-fluoro-3-oxopropyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives depending on the nucleophile employed.
Scientific Research Applications
Tert-butyl 4-(2-fluoro-3-oxopropyl)piperidine-1-carboxylate has several applications in scientific research:
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 4-(2-fluoro-3-oxopropyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro-substituted oxopropyl group can participate in hydrogen bonding and electrostatic interactions, which can influence the compound’s binding affinity and specificity. The piperidine ring provides structural rigidity, enhancing the compound’s stability and bioavailability .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate
- Tert-butyl 4-(2-hydroxy-2-oxoethyl)piperidine-1-carboxylate
- Tert-butyl 4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate
Uniqueness
Tert-butyl 4-(2-fluoro-3-oxopropyl)piperidine-1-carboxylate is unique due to the presence of the fluoro-substituted oxopropyl group, which imparts distinct electronic and steric properties. This makes the compound particularly useful in applications where fluorine’s unique characteristics, such as increased metabolic stability and enhanced binding affinity, are desirable .
Properties
IUPAC Name |
tert-butyl 4-(2-fluoro-3-oxopropyl)piperidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22FNO3/c1-13(2,3)18-12(17)15-6-4-10(5-7-15)8-11(14)9-16/h9-11H,4-8H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTEDBHASQVIZCT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CC(C=O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22FNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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